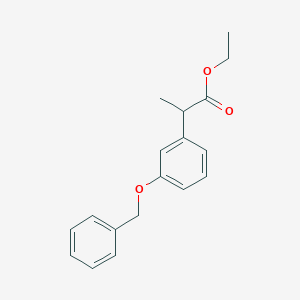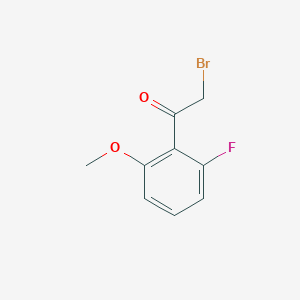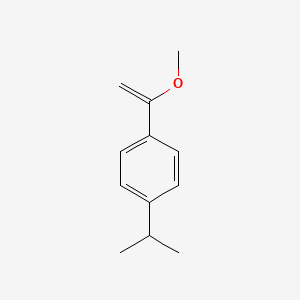
Ethyl 2-(3-(benzyloxy)phenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-(benzyloxy)phenyl)propanoate is an organic compound with the molecular formula C18H20O3. It is an ester, which is a class of compounds commonly used in various chemical applications due to their pleasant odors and reactivity. This compound is particularly interesting due to its unique structure, which includes a benzyloxy group attached to a phenyl ring, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-(benzyloxy)phenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(benzyloxy)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Another method involves the reaction of 3-(benzyloxy)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction proceeds through a Knoevenagel condensation followed by esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-(benzyloxy)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Ethyl 2-(3-(benzyloxy)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-(3-(benzyloxy)phenyl)propanoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its ester and benzyloxy functional groups. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors in a manner similar to other ester compounds.
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-(benzyloxy)phenyl)propanoate can be compared to other esters such as ethyl benzoate and ethyl phenylpropanoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the benzyloxy group, which imparts different reactivity and potential biological activity.
List of Similar Compounds
- Ethyl benzoate
- Ethyl phenylpropanoate
- Methyl benzoate
- Butyl benzoate
These compounds differ in their alkyl groups and additional substituents, leading to variations in their chemical properties and applications.
Propriétés
Formule moléculaire |
C18H20O3 |
|---|---|
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
ethyl 2-(3-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C18H20O3/c1-3-20-18(19)14(2)16-10-7-11-17(12-16)21-13-15-8-5-4-6-9-15/h4-12,14H,3,13H2,1-2H3 |
Clé InChI |
AFFQVJUIUAKEGQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane](/img/structure/B13662247.png)




![4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol](/img/structure/B13662274.png)




![1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine]](/img/structure/B13662296.png)

